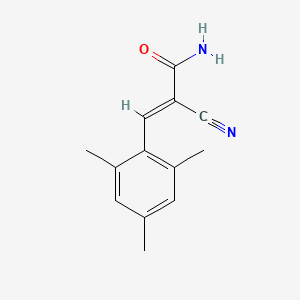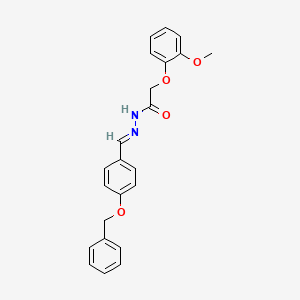![molecular formula C25H20O3 B11989866 7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one](/img/structure/B11989866.png)
7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family. This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with methyl, phenyl, and phenylprop-2-en-1-yloxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methyl-7-hydroxycoumarin with 3-phenylprop-2-en-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.
Substitution: The phenylprop-2-en-1-yloxy group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives.
Scientific Research Applications
7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Mechanism of Action
The mechanism of action of 7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 7-methyl-5-{[(2-methyl-2-propenyl)oxy]}-4-phenyl-2H-chromen-2-one
- 7-methyl-5-{[(3-methyl-2-butenyl)oxy]}-4-phenyl-2H-chromen-2-one
- 5-methoxy-7-methyl-4-phenyl-2H-chromen-2-one
Uniqueness
7-methyl-4-phenyl-5-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C25H20O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
7-methyl-4-phenyl-5-[(E)-3-phenylprop-2-enoxy]chromen-2-one |
InChI |
InChI=1S/C25H20O3/c1-18-15-22(27-14-8-11-19-9-4-2-5-10-19)25-21(20-12-6-3-7-13-20)17-24(26)28-23(25)16-18/h2-13,15-17H,14H2,1H3/b11-8+ |
InChI Key |
NKBUMAALOBGJJV-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OC/C=C/C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC=CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Bromo-2-[9-bromo-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]phenol](/img/structure/B11989799.png)
![4-Nitro-2-{(E)-[(3-nitrophenyl)methylidene]amino}phenol](/img/structure/B11989802.png)
![(5E)-3-benzyl-5-[(1-benzyl-2,3-dihydro-1H-indol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11989803.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11989804.png)
![Butyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B11989810.png)
![2-methyl-N-[2,2,2-trichloro-1-(4-methoxyanilino)ethyl]benzamide](/img/structure/B11989811.png)
![1-ethyl-4-hydroxy-2-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide](/img/structure/B11989833.png)


![3-(4-bromophenyl)-N'-[(E)-thiophen-2-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11989858.png)

![[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-methylphenyl)methanone](/img/structure/B11989884.png)
